molecular formula C6H7NO B13012946 (S)-3-Hydroxycyclopent-1-ene-1-carbonitrile

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile

Cat. No.: B13012946
M. Wt: 109.13 g/mol
InChI Key: IYOLIXRFRLZZCC-LURJTMIESA-N
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Description

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclopentene derivative in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentenone or cyclopentene carboxylic acid.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the nitrile group.

    Cyclopentene: Lacks both the hydroxyl and nitrile groups.

    Cyclopentanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(S)-3-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(3S)-3-hydroxycyclopentene-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2/t6-/m0/s1

InChI Key

IYOLIXRFRLZZCC-LURJTMIESA-N

Isomeric SMILES

C1CC(=C[C@H]1O)C#N

Canonical SMILES

C1CC(=CC1O)C#N

Origin of Product

United States

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